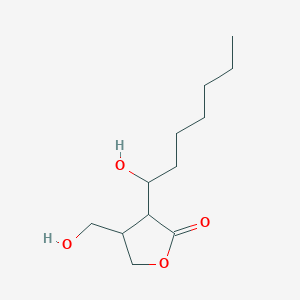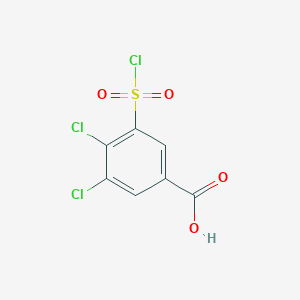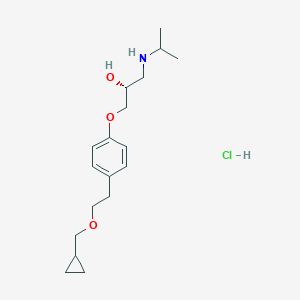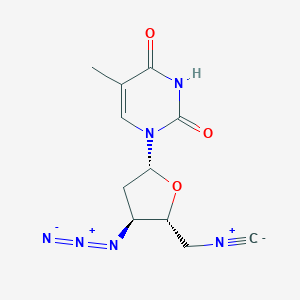
3'-Azido-5'-isocyano-3',5'-dideoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Azido-5'-isocyano-3',5'-dideoxythymidine (AZT) is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1960s as a potential anticancer agent, but its antiviral activity was discovered in the 1980s during the HIV/AIDS epidemic. Since then, AZT has been used as a first-line therapy for HIV/AIDS and has saved countless lives. In
Aplicaciones Científicas De Investigación
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been widely studied for its antiviral activity against HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-3',5'-dideoxythymidine is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and as a potential anticancer agent.
Mecanismo De Acción
3'-Azido-5'-isocyano-3',5'-dideoxythymidine is a nucleoside analog that is incorporated into the growing viral DNA chain by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA chain. This ultimately leads to the inhibition of viral replication and the reduction of viral load in the body.
Efectos Bioquímicos Y Fisiológicos
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral load in HIV/AIDS patients, improve immune function, and reduce the incidence of opportunistic infections. However, it can also have negative effects on the body, such as bone marrow suppression, which can lead to anemia and other blood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it can be toxic to cells at high concentrations, and it can be difficult to determine the optimal concentration for a given experiment.
Direcciones Futuras
There are a number of future directions for 3'-Azido-5'-isocyano-3',5'-dideoxythymidine research. One area of interest is the development of new analogs with improved antiviral activity and reduced toxicity. Another area of interest is the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, there is interest in the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine as a potential anticancer agent, as well as its potential use in the treatment of other viral infections.
Métodos De Síntesis
3'-Azido-5'-isocyano-3',5'-dideoxythymidine can be synthesized through a multistep process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine (3'-Azido-5'-isocyano-3',5'-dideoxythymidine-TP) using sodium azide and trifluoroacetic acid. This intermediate is then reacted with cyanogen bromide to form 3'-azido-5'-cyanodeoxythymidine (ACV), which is then converted to 3'-Azido-5'-isocyano-3',5'-dideoxythymidine by reaction with isocyanate.
Propiedades
Número CAS |
132101-32-7 |
|---|---|
Nombre del producto |
3'-Azido-5'-isocyano-3',5'-dideoxythymidine |
Fórmula molecular |
C11H12N6O3 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-5-17(11(19)14-10(6)18)9-3-7(15-16-12)8(20-9)4-13-2/h5,7-9H,3-4H2,1H3,(H,14,18,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
NRUVIUMKFMNFFI-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
Sinónimos |
3'-azido-5'-isocyano-3',5'-dideoxythymidine 3-AIDDT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



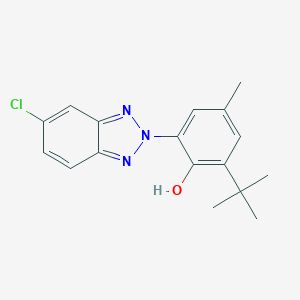
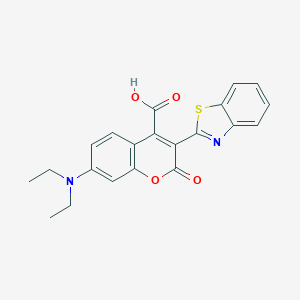
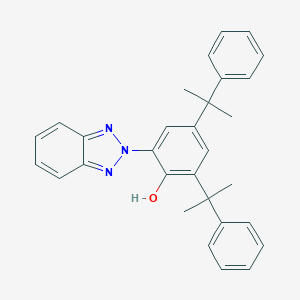
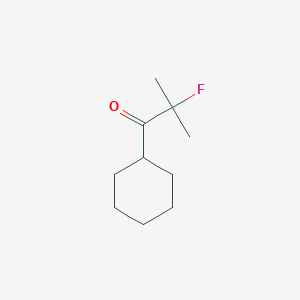
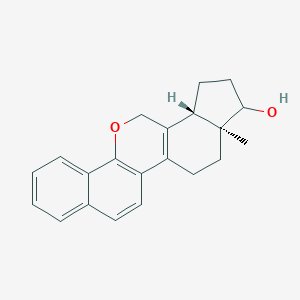
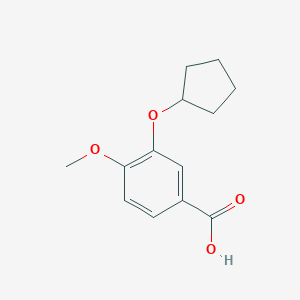
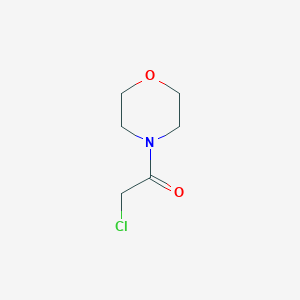
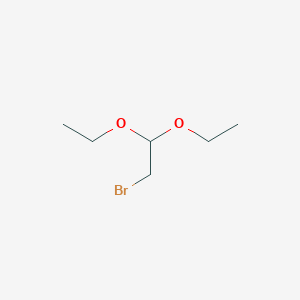
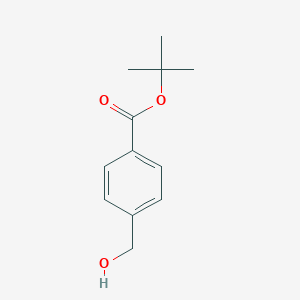
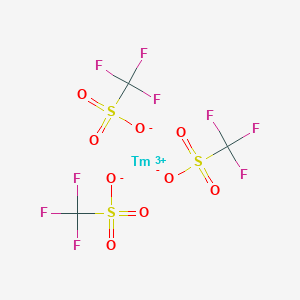
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
